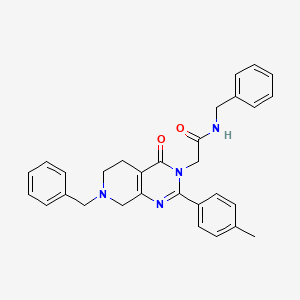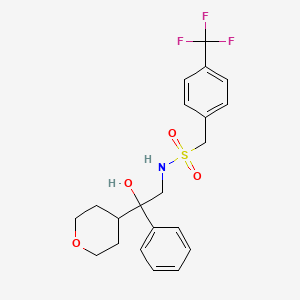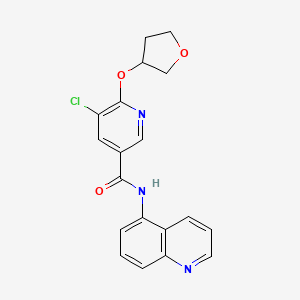
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed by a team of researchers at Upjohn in the 1970s. This drug has been found to have a high affinity for the mu-opioid receptor and is known to produce effects similar to those of other opioids such as morphine and fentanyl. The purpose of
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on compounds structurally related to N1-(2-chlorophenyl)-3-methyl-N3-(4-methylbenzyl)piperidine-1,3-dicarboxamide often focuses on their interactions with biological receptors. For example, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have explored its potent and selective antagonistic effects on the CB1 cannabinoid receptor. Through conformational analysis and molecular modeling, researchers have identified key interactions that govern binding affinity and receptor selectivity, highlighting the compound's utility in elucidating receptor-ligand interactions and pharmacophore models for cannabinoid receptors (Shim et al., 2002).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as NESS 0327, a putative antagonist of the CB1 cannabinoid receptor, illustrate the research efforts in developing new therapeutics. These studies not only provide insights into the synthetic pathways for such compounds but also evaluate their binding affinities and selectivities towards specific receptors, offering a foundation for drug development processes (Ruiu et al., 2003).
Structure-Activity Relationships
Investigations into the structure-activity relationships (SAR) of pyrazole derivatives as cannabinoid receptor antagonists exemplify the application of chemical compounds in understanding how structural variations affect biological activity. These studies aim to identify critical molecular features that enhance receptor affinity and selectivity, facilitating the design of more effective therapeutic agents (Lan et al., 1999).
Molecular Modeling and Drug Design
Molecular modeling studies, such as those conducted on carbamoylpyridine and carbamoylpiperidine analogues, serve to predict the biological activity of novel compounds based on their molecular structure. This approach allows for the exploration of potential therapeutic applications and the optimization of drug candidates for specific pharmacological targets (Youssef et al., 2011).
Propriétés
IUPAC Name |
N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNZOYFCUFXMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Morpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2838083.png)
![N-[(cyclohex-3-en-1-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B2838085.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2838089.png)
![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2838091.png)


![4-methyl-3-[6-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)hexyl]-N-phenyl-1,3-thiazol-2-imine](/img/structure/B2838095.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2838096.png)
![5-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2H-pyran-2-one](/img/structure/B2838097.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2838098.png)
![(E)-methyl 7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2838099.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2838102.png)
